Aclarlubicin HCl

Description

Historical Context and Discovery within Anthracycline Antibiotics Research

The discovery of Aclarlubicin, also known as Aclacinomycin A, was a notable event in the mid-1970s' quest for novel antitumor agents derived from microorganisms. nih.govnih.gov In 1975, a team of researchers led by T. Oki first isolated Aclarlubicin from the culture of Streptomyces galilaeus, a microorganism identified in a soil sample from Kamiosaki, Japan. nih.govresearchgate.net This discovery was part of a larger, systematic screening for antitumor metabolites from microbial sources, a field that had earlier yielded important compounds like bleomycin (B88199) in 1962. nih.gov

The initial research showed that the Streptomyces strain produced an antibiotic complex called aclacinomycin. nih.gov Through extraction and silica (B1680970) gel chromatography, this complex was separated into its components, one of which was identified as Aclacinomycin A, later named Aclarubicin (B47562). nih.govmdpi.com Early studies quickly established its ability to inhibit leukemia in mice, marking its potential as an antineoplastic agent. nih.gov The biosynthesis of aclacinomycin A was further elucidated in the early 1980s through studies involving genetic and isotopic labeling techniques. mdpi.com

Classification and Structural Features of Aclarlubicin HCl within the Anthracycline Family

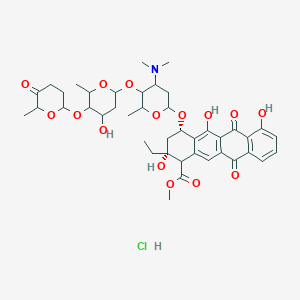

This compound is classified as a second-generation anthracycline antibiotic. nih.govnih.gov Like other members of this family, its fundamental structure consists of a tetracyclic aglycone, known as aklavinone (B1666741), linked to a sugar moiety via a glycosidic bond. drugbank.commicrobiologyresearch.org The molecule's chemical formula is C42H54ClNO15. nih.govnih.gov

A defining feature of Aclarubicin is its unique trisaccharide chain attached to the aklavinone skeleton. mdpi.com This chain is composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. microbiologyresearch.org This structural configuration distinguishes it from first-generation anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), and is central to its distinct mechanism of action. nih.govresearchgate.net While first-generation anthracyclines primarily function as topoisomerase II inhibitors, Aclarubicin is notable for its ability to inhibit both topoisomerase I and topoisomerase II. nih.govresearchgate.net

Chemical and Physical Properties of Aclarlubicin Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C42H54ClNO15 | nih.gov |

| Molecular Weight | 848.3 g/mol | nih.govnih.gov |

| Parent Compound | Aclacinomycin A | nih.gov |

| Component Compounds | Aclacinomycin A, Hydrochloric Acid | nih.gov |

| Classification | Anthracycline, Antibiotics, Antineoplastic | drugbank.comnih.gov |

Significance of this compound as a Subject of Academic Investigation

This compound remains a compound of significant interest in academic and biomedical research due to its multifaceted and complex mechanism of antitumor activity. nih.govnih.gov Its capacity to inhibit both topoisomerase I and topoisomerase II sets it apart from many other anthracyclines and makes it a valuable tool for studying DNA replication and repair processes in cancer cells. nih.govresearchgate.net

Research has shown that Aclarubicin's biological activity is not limited to topoisomerase inhibition. Its key mechanisms of action also include the suppression of tumor invasion processes, generation of reactive oxygen species (ROS), inhibition of the chymotrypsin-like activity of the proteasome, and inhibition of angiogenesis. nih.govresearchgate.net This diverse range of activities makes it an ideal candidate for investigation in antitumor therapy research. nih.govnih.gov

Despite promising initial findings, the clinical application of Aclarubicin has been evaluated in a limited number of high-quality trials, primarily as an induction therapy for acute myeloid and lymphoblastic leukemia. nih.govresearchgate.netnih.gov Academic studies continue to explore its potential, particularly in combination therapies with other anticancer drugs. nih.govnih.gov Furthermore, its core structure serves as a scaffold in drug discovery and development. For instance, research involving directed combinatorial biosynthesis and precursor-directed mutasynthesis has successfully generated iso-aclacinomycins, analogs of Aclarubicin, with enhanced antitumor properties. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C42H54ClNO15 |

|---|---|

Molecular Weight |

848.3 g/mol |

IUPAC Name |

methyl (2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35?,39?,40?,42+;/m0./s1 |

InChI Key |

KUSMIBXCRZTVML-GCYJRYRVSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |

Synonyms |

aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Aclarlubicin Hcl

Elucidation of Aclarlubicin HCl's Primary Molecular Targets

This compound interacts with several key molecular components within the cell, leading to its biological effects. Its primary targets include nucleic acids and critical enzymes involved in DNA topology and transcription.

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation Research)

This compound, a member of the anthracycline family of compounds, is known to interact with DNA primarily through intercalation. nih.gov This process involves the insertion of its flat aromatic moiety between the base pairs of the DNA double helix. nih.gov This intercalation is further stabilized by its sugar residues, which anchor within the minor groove of the DNA. nih.gov This physical insertion pushes apart adjacent base pairs, leading to structural distortions in the DNA. nih.gov

Research has demonstrated that Aclarlubicin binds to DNA, with equilibrium dialysis studies showing that native calf thymus DNA has approximately one binding site for the antibiotic per six nucleotides. nih.gov The affinity of Aclarlubicin for double-stranded DNA is significantly higher than for single-stranded DNA, which is a characteristic feature of intercalating agents. nih.gov Specifically, the apparent association constant for native DNA is about 1.2 x 10(6) M-1, while for heat-denatured DNA, it drops to approximately 3.5 x 10(4) M-1. nih.gov Furthermore, studies have indicated a higher affinity for poly(dAdT) over poly(dIdC), suggesting some degree of base sequence preference. nih.gov The interaction of Aclarlubicin with DNA can also be observed through changes in the antibiotic's visible absorption spectrum, which exhibits bathochromic and hypochromic shifts upon binding to both native and heat-denatured DNA. nih.gov

The intercalation of Aclarlubicin into DNA is a stable interaction that can lead to significant downstream consequences, including the inhibition of enzymes that act on DNA, such as topoisomerases. nih.gov This interaction is considered a foundational aspect of its mechanism of action. nih.gov

Topoisomerase Inhibition Studies (e.g., Topoisomerase IIα/β Modulation)

A primary and well-studied molecular target of Aclarlubicin is DNA topoisomerase II (TOP2), an enzyme crucial for resolving topological issues in DNA that arise during processes like transcription and replication. mdpi.comnih.gov Aclarlubicin acts as a catalytic inhibitor of TOP2. nih.gov Its primary inhibitory mechanism involves preventing the association of TOP2 with DNA, which is an early and essential step in the enzyme's catalytic cycle. mdpi.comnih.gov This interference with the TOP2-DNA interaction has been demonstrated in gel shift assays, where Aclarlubicin completely disrupts the formation of the TOP2-DNA complex. mdpi.com

Unlike some other anticancer agents that are TOP2 poisons (e.g., etoposide (B1684455) and doxorubicin), which stabilize the cleavage complex leading to DNA strand breaks, Aclarlubicin antagonizes the effects of these poisons. mdpi.comnih.gov It has been shown to inhibit the formation of cleavable complexes between TOP2 and DNA. nih.gov In cellular assays, pre-incubation with Aclarlubicin can prevent the DNA damage induced by TOP2 poisons. mdpi.comnih.gov

Recent research has uncovered an additional effect of Aclarlubicin on human TOP2B. It has been found to decrease the nuclear mobility of TOP2B in a concentration-dependent manner. mdpi.comnih.gov This reduction in mobility occurs independently of the enzyme's catalytic activities, as it was also observed in TOP2B mutants lacking ATPase or topoisomerase activity. mdpi.comnih.gov This suggests that Aclarlubicin may enhance the association of TOP2B with less mobile nuclear structures, such as chromatin. mdpi.com Furthermore, Aclarlubicin has been shown to enable the trapping of both Topoisomerase IIα (TOP2A) and TOP2B on chromatin. nih.gov

The inhibitory action of Aclarlubicin on TOP2 is a key component of its biological activity and distinguishes it from other anthracyclines, potentially explaining differences in cross-resistance profiles. nih.gov

Enzymatic Inhibition and Activation Profiles (beyond Topoisomerases)

While topoisomerase inhibition is a major aspect of Aclarlubicin's pharmacology, research indicates its effects extend to other enzymatic systems, particularly those involved in transcription. Studies have shown that Aclarlubicin can interfere with the chromatin stability of RNA polymerases I, II, and III. nih.gov Specifically, it has the capacity to induce the degradation of RNA polymerase II. nih.gov This impact on the general transcription machinery, coupled with its effects on topoisomerases, suggests a multi-faceted interference with nuclear processes. nih.gov

Protein Binding Dynamics and Conformational Changes

Aclarlubicin's interactions are not limited to DNA and its associated enzymes. Studies have demonstrated that it can also bind to other proteins, inducing conformational changes. nih.gov An interaction with tubulin, a key component of microtubules, has been shown through difference spectrum analysis and equilibrium dialysis. nih.gov This binding suggests a potential interference with microtubule dynamics, although this is a less emphasized aspect of its mechanism compared to its effects on DNA and topoisomerases.

The binding of a ligand to a protein can trigger conformational changes, which are rearrangements of the protein's three-dimensional structure. numberanalytics.com These changes are fundamental to protein function and regulation. numberanalytics.com In the context of Aclarlubicin, its binding to proteins like topoisomerase and tubulin likely induces such conformational shifts, altering their activity and interactions with other cellular components. nih.govmdpi.com For instance, the observed reduction in the nuclear mobility of TOP2B in the presence of Aclarlubicin could be a consequence of a conformational change that promotes its binding to other nuclear structures. mdpi.com

Cellular Mechanisms of Action of this compound

The molecular interactions of this compound culminate in distinct cellular responses, most notably the induction of programmed cell death, or apoptosis.

Apoptotic Pathway Induction Research (e.g., Caspase-Dependent/Independent Mechanisms)

Apoptosis is a controlled process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathways. aging-us.comnih.gov Both pathways typically converge on the activation of caspases, a family of proteases that execute the final stages of cell death. aging-us.com However, apoptosis can also proceed through caspase-independent mechanisms. researchgate.netmdpi.com

Research into the apoptotic effects of Aclarlubicin is ongoing, with evidence suggesting the potential for both caspase-dependent and caspase-independent mechanisms, which can be cell-line dependent. researchgate.net The induction of apoptosis is a common outcome of treatment with DNA-damaging agents and topoisomerase inhibitors. aging-us.com The cellular stress caused by Aclarlubicin's interference with DNA and topoisomerase function can trigger the intrinsic apoptotic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria. nih.gov

Cell Cycle Perturbation Studies and Checkpoint Activation

This compound, an anthracycline antibiotic, has been shown to perturb cell cycle progression. Studies on various cell lines have demonstrated its ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cells from entering mitosis, a critical phase for cell division. The mechanism behind this perturbation often involves the activation of cell cycle checkpoints, which are cellular surveillance systems that monitor the integrity of the genome and the proper progression through the cell cycle.

For instance, in human promyelocytic leukemia HL-60 cells, an acidic environment was found to enhance hyperthermia-induced apoptosis, which coincided with a decrease in the G1-phase cell population, suggesting that the induced apoptosis occurred during the G1 phase. nih.gov Computational models have been developed to study and predict cell cycle perturbations caused by agents like ionizing radiation, which can be adapted to understand the effects of drugs like aclarlubicin. biorxiv.org These models often focus on transition rates between cell cycle phases, such as from G1 to S and from G2 to M, to simulate the observed cell cycle arrest. biorxiv.org

The ability of this compound to induce S-phase arrest is also a significant aspect of its mechanism. This is often linked to its inhibitory effects on enzymes crucial for DNA replication, such as topoisomerase II. nih.gov By arresting the cell cycle, this compound can prevent the proliferation of rapidly dividing cancer cells.

Table 1: Effects of this compound on Cell Cycle Progression

| Cell Line | Observed Effect | Checkpoint Activated | Reference |

|---|---|---|---|

| HL-60 | G1 phase arrest leading to apoptosis | G1 checkpoint | nih.gov |

| Human Lung Fibroblasts (IMR90) | Early G2-phase block and later G1-phase accumulation (in response to radiation, analogous to drug effects) | G2/M and G1 checkpoints | biorxiv.org |

| Various Solid Tumors | S phase arrest | S phase checkpoint | nih.gov |

Autophagy Modulation by this compound

Autophagy is a cellular process of self-digestion, where cells degrade their own components within lysosomes. It's a critical mechanism for maintaining cellular homeostasis and can have a dual role in cancer, either promoting cell survival or leading to cell death. mdpi.comnih.gov The modulation of autophagy is an area of interest in cancer therapy.

While direct studies on this compound's specific effects on autophagy are not extensively detailed in the provided results, the general context of autophagy modulation in cancer is relevant. Autophagy can be initiated by various cellular stressors, including DNA damage and the presence of cytotoxic drugs. mdpi.com In some cancers, autophagy can act as a survival mechanism for tumor cells under stress. mdpi.comsynabs.be Conversely, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death. mdpi.com

Inhibitors of autophagy, such as chloroquine (B1663885) and hydroxychloroquine, work by preventing the acidification of lysosomes, thereby blocking the final degradation step of autophagy. nih.gov This inhibition can sensitize cancer cells to other treatments. The interplay between apoptosis and autophagy is also complex; for instance, some compounds can induce both processes.

Oxidative Stress Generation and Reactive Oxygen Species (ROS) Research

This compound, like other anthracyclines, is known to generate oxidative stress through the production of reactive oxygen species (ROS). ROS are highly reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. frontiersin.orgscirp.org This damage is a key part of the cytotoxic effects of many anticancer agents.

The generation of ROS can occur through various mechanisms, including the enzymatic activation of molecules to form superoxide (B77818) radicals. scirp.org This can lead to a state of oxidative stress when the production of ROS overwhelms the cell's antioxidant defense systems. frontiersin.orgmdpi.com Oxidative stress can trigger several downstream signaling pathways, including those leading to apoptosis (programmed cell death). explorationpub.com For example, ROS can induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. explorationpub.comnih.gov

The level of ROS can have different effects on cells; low levels can act as signaling molecules, while high levels can induce cell death. frontiersin.org The production of ROS by this compound contributes significantly to its anticancer activity by inducing damage that the cancer cells cannot overcome.

Epigenetic Modifications Induced by this compound (e.g., Histone Acetylation/Deacetylation)

Epigenetic modifications are changes to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. nih.gov One of the most studied epigenetic modifications is histone acetylation. byjus.comresearchgate.net Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of histones, a process where an acetyl group is added, generally leads to a more relaxed chromatin structure, which allows for greater gene transcription. wikipedia.org Conversely, histone deacetylation results in a more condensed chromatin structure, leading to gene silencing. wikipedia.org

While specific studies detailing the direct effects of this compound on histone acetylation are not available in the provided search results, its known mechanism of action as a topoisomerase II inhibitor suggests a potential indirect influence on chromatin structure and gene expression. Topoisomerase II is involved in managing DNA topology during transcription, and its inhibition by aclarlubicin could lead to downstream effects on epigenetic modifications. nih.gov The loss of histone acetylation has been observed in cancer cells, contributing to the silencing of tumor suppressor genes. synabs.be

Table 2: General Principles of Histone Acetylation

| Process | Enzyme | Effect on Chromatin | Effect on Gene Expression |

|---|---|---|---|

| Acetylation | Histone Acetyltransferases (HATs) | Relaxed (Euchromatin) | Increased Transcription |

| Deacetylation | Histone Deacetylases (HDACs) | Condensed (Heterochromatin) | Decreased Transcription (Gene Silencing) |

Signal Transduction Pathway Modulation Studies (e.g., Kinase cascades, growth factor pathways)

Signal transduction pathways are complex networks within cells that convert external signals into specific cellular responses. wikipedia.org These pathways are crucial for regulating processes like cell growth, proliferation, and death, and their dysregulation is a hallmark of cancer. universiteitleiden.nluniversiteitleiden.nl

This compound, through its primary mechanism of inhibiting topoisomerase II and inducing DNA damage, can trigger a variety of signal transduction pathways. A key pathway activated by DNA damage is the apoptotic pathway. There are two main apoptotic pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic (or mitochondrial) pathway, triggered by cellular stress such as DNA damage. bosterbio.comkegg.jpresearchgate.net Both pathways converge on the activation of caspases, which are proteases that execute the process of apoptosis. nih.gov

The intrinsic pathway, which is particularly relevant to the action of this compound, involves the release of cytochrome c from the mitochondria. nih.gov This release is regulated by the Bcl-2 family of proteins. bosterbio.com Once in the cytoplasm, cytochrome c forms a complex called the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. bosterbio.com

Subcellular Localization and Distribution Research

Nuclear Accumulation and DNA Binding Kinetics

As a DNA-interacting agent, the subcellular localization of this compound is critical to its function. Research has shown that this compound accumulates in the nucleus of cells, which is consistent with its primary target being DNA and the nuclear enzyme topoisomerase II. nih.govnih.gov

The interaction of this compound with DNA is a key aspect of its mechanism. It is known to be an intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation affects the mechanical properties of the DNA molecule. nih.gov

The binding kinetics, which describe the rates of association and dissociation of a ligand (like this compound) with its target (DNA), are crucial for understanding its efficacy. bmglabtech.comnih.gov Studies have shown that this compound prevents the association of topoisomerase II with DNA, thereby inhibiting the early steps of the enzyme's catalytic cycle. nih.gov Recent research using fluorescence recovery after photobleaching (FRAP) analysis has demonstrated that aclarlubicin decreases the nuclear mobility of topoisomerase IIβ in a concentration-dependent manner. nih.gov This effect was observed even with enzymatically inactive mutants of topoisomerase IIβ, indicating that the drug's impact on mobility is independent of the enzyme's catalytic activity. nih.gov

The binding of ligands to DNA can be influenced by factors such as the DNA sequence and methylation patterns. nih.gov The kinetics of these interactions can be complex, often involving an initial binding followed by a conformational change or "isomerization" step into a more tightly bound state. nih.govembopress.org

Table 3: Summary of this compound's Nuclear Activity

| Activity | Description | Key Findings | Reference |

|---|---|---|---|

| Subcellular Localization | Accumulates in the cell nucleus. | Consistent with its action on nuclear targets. | nih.govnih.gov |

| DNA Interaction | Intercalates into the DNA double helix. | Alters the mechanical properties of DNA. | nih.gov |

| Topoisomerase II Inhibition | Prevents the association of topoisomerase II with DNA. | Inhibits the early stages of the topoisomerase II catalytic cycle. | nih.gov |

| Nuclear Mobility | Decreases the nuclear mobility of topoisomerase IIβ. | This effect is concentration-dependent and independent of the enzyme's catalytic activity. | nih.gov |

Mitochondrial Localization and Impact on Organelle Function

Anthracyclines, the class of compounds to which this compound belongs, are known to interact with and disrupt mitochondrial functions, a key element of their cytotoxic activity. nih.govresearchgate.net While specific studies detailing the sub-mitochondrial localization of Aclarlubicin are limited, the general mechanisms of anthracycline-induced mitochondrial damage are well-documented and are presumed to apply.

Anthracyclines can accumulate in mitochondria, where they interfere with the electron transport chain (ETC). This interference can lead to a cascade of detrimental effects on the organelle's function. The primary mechanisms of anthracycline-induced mitochondrial damage include the inhibition of topoisomerase IIβ and disruptions in iron metabolism, which collectively contribute to mitochondrial dysfunction. nih.gov

Key impacts on mitochondrial function include:

Inhibition of Respiratory Chain: Anthracyclines can inhibit the activity of mitochondrial respiratory complexes. This disruption of the ETC impairs oxidative phosphorylation, leading to a decrease in ATP synthesis and an energy crisis within the cell. nih.govmdpi.comnih.gov

Generation of Reactive Oxygen Species (ROS): By interfering with the electron flow in the ETC, anthracyclines promote the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other ROS. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, including the phospholipid cardiolipin (B10847521) which is crucial for mitochondrial membrane integrity and function. nih.govnih.govnih.gov

Induction of Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol activates the caspase cascade, leading to programmed cell death. nih.gov

The table below summarizes the general effects of anthracyclines on mitochondrial function, which are considered relevant to this compound.

| Mitochondrial Function | Impact of Anthracyclines | Consequence |

| Electron Transport Chain (ETC) | Inhibition of respiratory complexes (e.g., Complex I and II) | Decreased ATP production, cellular energy depletion. mdpi.comnih.gov |

| Redox Balance | Increased generation of Reactive Oxygen Species (ROS) | Oxidative damage to mtDNA, proteins, and lipids. nih.gov |

| Membrane Integrity | Disruption of mitochondrial membrane potential | Release of pro-apoptotic factors (e.g., cytochrome c). nih.govmdpi.com |

| DNA Stability | Damage to mitochondrial DNA (mtDNA) | Impaired synthesis of essential mitochondrial proteins. nih.govnih.gov |

| Cellular Fate | Induction of the intrinsic apoptotic pathway | Programmed cell death of cancer cells. nih.gov |

Lysosomal Sequestration and Efflux Mechanisms

The efficacy of chemotherapeutic agents is often limited by cellular mechanisms that reduce the intracellular concentration of the drug at its target site. Lysosomal sequestration and active efflux by membrane transporters are two such critical mechanisms.

Lysosomal Sequestration

Aclarlubicin, as a hydrophobic weak base, is susceptible to a phenomenon known as lysosomal sequestration or "ion trapping". oncotarget.comnih.gov This process is a significant, non-transporter-mediated mechanism of chemoresistance.

Mechanism of Trapping: Due to its lipophilic nature, Aclarlubicin can freely diffuse across the plasma membrane and the lysosomal membrane into the lysosome. The interior of the lysosome is highly acidic (pH 4-5) compared to the neutral pH of the cytoplasm (pH ~7.2). oncotarget.comevotec.com In this acidic environment, the basic amine groups of the Aclarlubicin molecule become protonated. This ionization increases the molecule's polarity, effectively trapping it within the lysosome as it can no longer readily diffuse back across the lysosomal membrane into the cytoplasm. oncotarget.combioivt.com

Consequences of Sequestration: This accumulation within lysosomes acts as a sink, drastically reducing the concentration of Aclarlubicin available to reach its primary intracellular targets, such as nuclear DNA and topoisomerases. oncotarget.com This sequestration is a recognized mechanism of multidrug resistance in cancer cells. nih.gov Furthermore, the accumulation of these drugs can induce lysosomal biogenesis, increasing the cell's capacity to sequester the drug and further contributing to resistance. oncotarget.comnih.gov Some research suggests that cells may eventually expel the drug-loaded lysosomes via exocytosis, providing another route to reduce the intracellular drug concentration. oncotarget.com

Efflux Mechanisms

Active drug efflux from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a major cause of multidrug resistance (MDR). The most well-known of these transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. wikipedia.org Many anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), are known substrates for P-gp, which actively pumps them out of the cell, reducing their cytotoxic efficacy. wikipedia.orgnih.gov

Intriguingly, studies have shown that this compound appears to be an exception among anthracyclines in its interaction with P-glycoprotein.

Aclarlubicin and P-glycoprotein (P-gp): Research using human hepatoma cell lines that overexpress P-gp demonstrated that these cells remained sensitive to Aclarlubicin, while showing high resistance to doxorubicin, epirubicin (B1671505), and daunorubicin. nih.govnih.gov Further experiments showed that P-gp inhibitors, which restored the cytotoxicity of other anthracyclines in resistant cells, had no effect on the accumulation or cytotoxicity of Aclarlubicin. nih.gov This indicates that Aclarlubicin is not a significant substrate for the P-gp efflux pump and can retain its activity in cancer cells that express high levels of this transporter. nih.govnih.gov This property is of significant clinical interest as it suggests Aclarlubicin may be effective in treating tumors that have developed P-gp-mediated resistance to other common chemotherapeutics.

While some patent literature suggests Aclamycins may be P-gp substrates, the weight of evidence from peer-reviewed studies indicates that Aclarlubicin effectively evades this common resistance mechanism. nih.govnih.govgoogleapis.com The interaction of Aclarlubicin with other ABC transporters, such as the Multidrug Resistance-Associated Proteins (MRPs/ABCC family) or Breast Cancer Resistance Protein (BCRP/ABCG2), is less characterized. mdpi.comnih.gov

The table below summarizes the interaction of Aclarlubicin and other anthracyclines with key resistance mechanisms.

| Compound | Lysosomal Sequestration | P-glycoprotein (P-gp) Efflux |

| This compound | Presumed (as a hydrophobic weak base) oncotarget.comnih.gov | No (not a substrate) nih.govnih.gov |

| Doxorubicin | Yes nih.gov | Yes (is a substrate) nih.gov |

| Daunorubicin | Yes | Yes (is a substrate) nih.gov |

| Epirubicin | Presumed (as a hydrophobic weak base) | Yes (is a substrate) nih.gov |

Preclinical Efficacy Studies and Mechanistic Investigations of Aclarlubicin Hcl

In Vitro Efficacy Assessment in Cellular Models

The initial evaluation of Aclarlubicin HCl's anticancer potential has been extensively performed using in vitro cell-based models. These studies are crucial for understanding the compound's activity at a cellular level, its potency, and the spectrum of cancers it may be effective against.

Diverse Cancer Cell Line Sensitivity Profiling (e.g., Leukemia, Lymphoma, Sarcoma)

Aclarlubicin has demonstrated a broad range of activity against various cancer cell lines. In vitro clonogenic assays have shown its cytotoxicity against a panel of human ovarian carcinoma cell lines, including those resistant to Adriamycin. nih.gov Preclinical studies have also suggested its antitumor activity is comparable to other anthracyclines in hematopoietic tumors. nih.gov

The compound has been extensively evaluated in models of relapsed leukemia and advanced malignant lymphoma. nih.gov Its efficacy has also been noted in murine tumors and human xenografts. nih.gov Furthermore, a derivative of Aclarlubicin, ID6105, was found to be more cytotoxic than both doxorubicin (B1662922) and Aclacinomycin A against 14 different tumor cell lines from both human and murine origins. aacrjournals.org

Table 1: Cancer Cell Line Sensitivity to this compound and Related Compounds

| Cell Line Type | Compound | Observed Effect |

|---|---|---|

| Human Ovarian Carcinoma | Aclacinomycin A | More cytotoxic than Adriamycin in both sensitive and resistant lines nih.gov |

| Hematological Tumors (general) | Aclacinomycin A | Antitumor activity approximately equivalent to other anthracyclines nih.gov |

| Relapsed Leukemia | Aclacinomycin A | Evaluated extensively nih.gov |

| Advanced Malignant Lymphoma | Aclacinomycin A | Evaluated extensively nih.gov |

| Murine Tumors (general) | Aclacinomycin A | Active against a wide variety nih.gov |

| Human Xenografts (general) | Aclacinomycin A | Active against a wide variety nih.gov |

| Human and Murine Tumor Cell Lines (14 types) | ID6105 | More cytotoxic than doxorubicin and aclacinomycin A aacrjournals.org |

Dose-Response Characterization and Potency Determination

A critical aspect of in vitro evaluation is the characterization of the dose-response relationship to determine the potency of this compound. This is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit a biological process by 50%. arizona.edu The generation of a dose-response curve, typically with a sigmoidal shape, is fundamental to this process and is often achieved by fitting experimental data to a four-parameter logistic model. pharmoutsourcing.com

For Aclarlubicin, in vitro clonogenic assays have been utilized to establish its cytotoxic effects against human ovarian carcinoma cell lines. nih.gov These assays involve exposing cancer cells to a range of drug concentrations to determine the concentration at which cell survival is significantly reduced. The relative potency of a compound can be determined by comparing its dose-response curve to that of a reference standard. quantics.co.uk For a valid comparison, the dose-response curves of the test and reference compounds should be parallel, indicating a similar mechanism of action. pharmoutsourcing.com

High-Throughput Screening Methodologies for this compound

High-throughput screening (HTS) methodologies are instrumental in the early phases of drug discovery, allowing for the rapid screening of large numbers of compounds for biological activity. atcc.orgbeckman.com These automated systems utilize robotics, liquid handling devices, and sensitive detectors to efficiently test compound libraries against specific biological targets. atcc.orgbeckman.com HTS can be used to identify "hits," which are compounds that show potential therapeutic effects and warrant further investigation through secondary and tertiary screening. alitheagenomics.com

While specific details on the use of HTS for the initial discovery of Aclarlubicin are not extensively documented in the provided results, this methodology is a standard approach for identifying and optimizing lead compounds in modern drug development. alitheagenomics.comnih.gov HTS can be applied to various cell-based assays to evaluate cellular processes like growth, phenotypic changes, and gene expression, providing a broad understanding of a compound's effects. atcc.org

In Vivo Preclinical Model Investigations (excluding clinical outcomes)

Following promising in vitro results, the efficacy of this compound is further investigated in preclinical animal models. These studies provide a more complex biological system to evaluate the compound's antitumor activity.

Xenograft and Syngeneic Animal Model Studies

Xenograft models, which involve the implantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. idibell.catreactionbiology.com These models allow for the in vivo evaluation of a drug's efficacy against human cancers. jax.org Aclarlubicin has been tested in nude mouse xenografts of intraperitoneal human ovarian cancer, where it was found to prolong survival. nih.gov Orthotopic xenograft models, where the tumor is implanted in the corresponding organ of origin, are considered more clinically relevant as they can better mimic the tumor microenvironment and metastatic processes. mdpi.com

Syngeneic models, on the other hand, utilize tumor cell lines derived from the same inbred strain of mouse that serves as the host. crownbio.comherabiolabs.com This creates an immunocompetent model, which is particularly valuable for studying immunotherapies. crownbio.com While the provided search results focus more on xenograft models for Aclarlubicin, syngeneic models represent a critical tool for understanding the interplay between a therapeutic agent and the immune system. genoway.com

Efficacy Evaluations in Disease-Relevant Animal Models

The selection of an appropriate animal model that accurately recapitulates the human disease is crucial for the translational relevance of preclinical findings. nih.gov Preclinical studies with Aclarlubicin have utilized various disease-relevant models. For instance, its efficacy against Lewis lung carcinoma and colon adenocarcinomas 26 and 38 was evaluated in mice. jst.go.jp Oral administration of Aclarlubicin suppressed the growth of Lewis lung carcinoma and significantly increased the survival time of mice with colon adenocarcinoma. jst.go.jp

In a study using a nude mouse xenograft model of intraperitoneal human ovarian cancer, Aclarlubicin demonstrated the ability to prolong survival. nih.gov Another study highlighted the use of rabbit models for hydrochloric acid-induced lung injury, suggesting the utility of non-rodent models for specific research questions. nih.gov The choice of animal model can significantly impact the evaluation of a drug's efficacy, and using multiple models can provide a more comprehensive understanding of its potential therapeutic applications. nih.govnih.gov

Table 2: In Vivo Efficacy of Aclarlubicin in Animal Models

| Animal Model | Tumor Type | Route of Administration | Key Finding |

|---|---|---|---|

| Nude Mouse Xenograft | Intraperitoneal Human Ovarian Cancer | Intraperitoneal | Prolonged survival nih.gov |

| Mice | Lewis Lung Carcinoma | Oral | Suppressed tumor growth jst.go.jp |

| Mice | Colon Adenocarcinoma 26 | Oral | Increased survival time (T/C% of 187% at 10 mg/kg) jst.go.jp |

| Mice | Colon Adenocarcinoma 38 | Oral | Increased survival time (T/C% of 141% at 10 mg/kg) jst.go.jp |

Pharmacodynamic Biomarker Identification in Preclinical Models

The identification of pharmacodynamic biomarkers in preclinical models is crucial for understanding a drug's mechanism of action and for providing measurable indicators of target engagement. catapult.org.uknih.gov For this compound, preclinical research has identified several potential biomarkers that reflect its distinct molecular and cellular effects. These investigations help to differentiate its activity from other anthracyclines and provide a basis for translational research. nih.govnuvisan.com Key pharmacodynamic effects observed in preclinical studies involve the drug's interaction with DNA topoisomerase II, its impact on chromatin structure, and its potent inhibition of transcription.

Research into Aclarlubicin's mechanism has revealed a significant and previously unanticipated effect on the mobility of DNA topoisomerase IIβ (TOP2B) within the cell nucleus. nih.gov In one study using live-cell imaging, Aclarlubicin was shown to decrease the nuclear mobility of EGFP-tagged human TOP2B in a concentration-dependent manner. nih.gov Notably, this reduction in mobility occurred independently of the enzyme's catalytic activities, as TOP2B mutants lacking ATPase or topoisomerase functions still exhibited reduced mobility in the presence of the drug. nih.gov This suggests that the change in TOP2B's subnuclear movement, rather than just the inhibition of its enzymatic function, could serve as a specific pharmacodynamic biomarker for Aclarlubicin's cellular activity. nih.gov

Another significant pharmacodynamic effect identified for Aclarlubicin, in common with other anthracyclines like doxorubicin, is the induction of histone eviction from chromatin. nih.govnih.govnih.gov Studies have shown that Aclarlubicin promotes the removal of histones from open chromatin regions. nih.gov This process is consequential as it leads to the deregulation of the transcriptome in cancer cells. nih.govnih.gov The eviction of histones, including the DNA damage response-associated variant H2AX, has been observed irrespective of the drug's ability to cause DNA double-strand breaks, a characteristic that distinguishes it from doxorubicin. nih.govnih.gov Therefore, the quantification of free histones or the analysis of specific histone modifications and localization could act as valuable biomarkers of Aclarlubicin's chromatin-disrupting activity. nih.govnih.gov

Furthermore, Aclarlubicin is a potent inhibitor of DNA-to-RNA transcription. nih.gov This inhibition is associated with the degradation of RNA polymerase II and results in rapid, observable condensation of nucleoli within treated cells. nih.gov The morphological changes in nucleoli, which can be visualized through microscopy, represent a direct cellular consequence of Aclarlubicin's interference with transcription machinery. nih.gov These changes, along with direct measurements of RNA synthesis, provide a clear and measurable set of biomarkers to assess the pharmacodynamic response to Aclarlubicin in preclinical cancer models. nih.gov

The table below summarizes the key pharmacodynamic biomarkers for this compound that have been identified in preclinical investigations.

| Biomarker Category | Specific Biomarker | Preclinical Model | Key Research Finding | Citation |

| Topoisomerase II Interaction | Reduced nuclear mobility of DNA Topoisomerase IIβ (TOP2B) | Human cells (in vitro) | Aclarlubicin decreases the mobility of TOP2B in the nucleus in a concentration-dependent manner, independent of the enzyme's catalytic activity. | nih.gov |

| Chromatin Modification | Histone eviction from open chromatin | Cancer cells (in vitro) | Aclarlubicin, like other anthracyclines, causes the removal of histones from chromatin, leading to transcriptome deregulation. | nih.govnih.govnih.gov |

| Transcription Inhibition | Nucleolar condensation | Cells (in vitro) | Treatment with Aclarlubicin leads to the rapid condensation of nucleoli, reflecting the inhibition of RNA synthesis. | nih.gov |

| Transcription Inhibition | Degradation of RNA Polymerase II | Cells (in vitro) | Aclarlubicin causes the degradation of RNA polymerase II, contributing to its overall inhibition of transcription. | nih.gov |

Mechanisms of Drug Resistance to Aclarlubicin Hcl

Multidrug Resistance (MDR) Phenotypes and Underlying Mechanisms

The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, where cancer cells exhibit cross-resistance to a broad spectrum of structurally and functionally unrelated anticancer drugs. imrpress.commdpi.com This complex phenotype arises from a combination of intricate molecular mechanisms that cancer cells employ to survive the pharmacological assault. imrpress.com

Efflux Transporter Overexpression (e.g., P-glycoprotein, ABC Transporters)

A principal mechanism underlying MDR is the increased expression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide array of chemotherapeutic agents, including Aclarlubicin, from the cancer cell. nih.govoaepublish.com This reduces the intracellular drug concentration, preventing the drug from reaching its target and exerting its cytotoxic effects. oaepublish.comnih.gov

Key members of the ABC transporter superfamily implicated in MDR include:

P-glycoprotein (P-gp/ABCB1): As the first identified mammalian ABC multidrug transporter, P-gp is extensively studied for its role in pumping various drugs out of the cell. oaepublish.comnih.gov Its overexpression is a common feature of many drug-resistant tumors. mdpi.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Similar to P-gp, MRP1 contributes to the efflux of a broad range of anticancer drugs. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter also plays a significant role in drug efflux and is expressed in various tissues, contributing to both drug resistance and affecting drug absorption. nih.govoaepublish.com

The overexpression of these transporters can be so effective that they can eject up to 98% of known xenobiotic compounds, with P-gp alone capable of effluxing approximately 90 different substrates. frontiersin.org

Table 1: Key ABC Transporters in Multidrug Resistance

| Transporter | Gene Name | Function | Implicated in Resistance to |

|---|---|---|---|

| P-glycoprotein | ABCB1 | Drug efflux pump | Anthracyclines, taxanes, vinca (B1221190) alkaloids |

| MRP1 | ABCC1 | Drug and conjugate efflux pump | Anthracyclines, vinca alkaloids, etoposide (B1684455) |

| BCRP | ABCG2 | Drug and xenobiotic efflux pump | Topotecan, mitoxantrone, anthracyclines |

Altered Drug Metabolism and Detoxification Pathways (e.g., Glutathione-S-transferase Activity)

Cancer cells can develop resistance by enhancing their ability to metabolize and detoxify chemotherapeutic agents before they can cause damage. The Glutathione (B108866) S-transferase (GST) system plays a pivotal role in this process. oxfordbiomed.commdpi.com GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of xenobiotics, including anticancer drugs. mdpi.com This conjugation reaction generally renders the drugs more water-soluble and less toxic, facilitating their subsequent elimination from the cell. mdpi.com

Increased GST activity is frequently observed in drug-resistant tumors and has been linked to resistance against various chemotherapeutic agents. nih.gov The overexpression of specific GST isoforms, such as GSTπ, is common in many solid tumors and is associated with a drug-resistant phenotype. nih.gov This detoxification can occur through several mechanisms, including the direct enzymatic inactivation of the drug. bsmiab.orgjournalagent.com

Topoisomerase II Alterations (e.g., Quantitative and Qualitative Changes)

Aclarlubicin, like other anthracyclines, primarily targets DNA topoisomerase II. This enzyme is essential for managing DNA topology during replication, transcription, and recombination. frontiersin.orgmedicaljournalssweden.se Aclarlubicin stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death. medicaljournalssweden.se

Resistance to topoisomerase II inhibitors can arise from both quantitative and qualitative changes in the enzyme:

Quantitative Changes: A reduction in the cellular levels of topoisomerase IIα protein or its mRNA can lead to drug resistance. tno.nlnih.gov With less of the target enzyme present, the drug is less effective at inducing DNA damage. nih.gov

Qualitative Changes: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, making it less sensitive to the drug. medicaljournalssweden.senih.gov These mutations can affect the drug-binding site or alter the enzyme's conformational changes, thereby preventing the stabilization of the cleavable complex. frontiersin.orgnih.gov Additionally, post-translational modifications, such as phosphorylation, can modulate the activity and drug sensitivity of topoisomerase II. frontiersin.orgtno.nl For instance, a hyperphosphorylated form of topoisomerase II has been reported in etoposide-resistant cells. frontiersin.org

DNA Damage Repair Mechanism Adaptations

Upon exposure to DNA-damaging agents like Aclarlubicin, cancer cells can activate and enhance their DNA repair pathways to counteract the drug's effects. mdpi.comelifesciences.org DNA repair is a complex and energy-intensive process that involves a coordinated network of signaling pathways and metabolic reprogramming. mdpi.com

Cancer cells can adapt to DNA damage by:

Increasing DNA Repair Capacity: Enhanced activity of DNA repair pathways, such as base excision repair (BER), allows cancer cells to more efficiently remove the DNA lesions induced by the drug. oaepublish.com This increased repair capacity can be achieved through the heightened expression of DNA repair enzymes and accessory factors. oaepublish.com

Metabolic Rewiring: Cells can rewire their metabolism to produce the necessary energy (ATP) and metabolites required for the demanding process of DNA repair. mdpi.com This metabolic adaptation can, however, sometimes create new vulnerabilities that could be exploited therapeutically. mdpi.com

Tolerance of DNA Damage: Some cancer cells develop mechanisms to tolerate DNA damage, for example, by up-regulating specific polymerases involved in translesion synthesis, which allows replication to proceed across damaged DNA templates. mdpi.com

Apoptosis Evasion Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov The evasion of apoptosis is a hallmark of cancer and a significant contributor to drug resistance. mdpi.comtechscience.com Cancer cells can develop resistance to Aclarlubicin by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. mdpi.com

Mechanisms of apoptosis evasion include:

Deregulation of the Intrinsic Pathway: This pathway, also known as the mitochondrial pathway, is often dysregulated in resistant tumors. nih.govmdpi.com This can involve the overexpression of anti-apoptotic proteins from the Bcl-2 family, which prevent the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. mdpi.com

Overexpression of Inhibitors of Apoptosis Proteins (IAPs): IAPs can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis, thereby blocking the final steps of the apoptotic cascade. nih.govmdpi.com

Alterations in Survival Pathways: Signaling pathways such as the PI3K/AKT pathway are often overactive in resistant tumors, promoting cell survival and inhibiting apoptosis. mdpi.com

The interplay between apoptosis and other cellular processes like autophagy can also influence drug resistance. Autophagy, a cellular recycling process, can sometimes promote cell survival under stress, but can also lead to cell death. mdpi.comnih.gov

Research Models for Studying Aclarlubicin HCl Resistance

To investigate the complex mechanisms of Aclarlubicin resistance, researchers utilize various in vitro and in vivo models. A common approach involves the development of drug-resistant cancer cell lines. These are typically generated by continuously exposing a parental, drug-sensitive cell line to gradually increasing concentrations of Aclarlubicin. This selection process mimics the development of acquired resistance in a clinical setting.

For instance, studies have used human non-small cell lung cancer cell lines and their doxorubicin-selected variants to investigate the roles of drug accumulation and topoisomerase IIα levels in resistance. tno.nl Similarly, human HL-60 leukemia cells have been used to study subforms of topoisomerase IIα that exhibit high resistance to drugs like amsacrine (B1665488) and etoposide. medicaljournalssweden.se

These resistant cell lines serve as invaluable tools to:

Identify and characterize the specific molecular changes associated with resistance.

Screen for new drugs or agents that can overcome resistance.

Investigate the efficacy of combination therapies.

Animal models, such as xenografts of resistant human tumors in immunodeficient mice, are also employed to study resistance in a more complex, whole-organism context. oaepublish.com Furthermore, computational models and in silico methods, such as QSAR models, are increasingly being used to predict the activity of compounds and their interactions with resistance-mediating proteins like P-gp, aiding in the early stages of drug development. nih.gov

In Vitro Drug-Induced Resistance Models

In vitro drug-induced resistance models are fundamental tools for investigating the molecular basis of chemotherapy resistance. nih.gov These models are typically developed by exposing cancer cell lines to gradually increasing concentrations of a cytotoxic agent, such as this compound, over a prolonged period. nih.gov This process selects for cells that have acquired or inherently possess traits allowing them to withstand the drug's effects.

The resulting resistant cell lines can be compared to their parental, drug-sensitive counterparts to identify the specific genetic and proteomic changes associated with the resistant phenotype. nih.gov Methodologies for analyzing these models are extensive and include colorimetric and fluorescent bioassays to assess cell viability, analysis of drug efflux pump activity using substrates like rhodamine, and molecular techniques such as RT-qPCR to quantify the expression of resistance-related proteins. nih.gov Two of the most important mediators of chemotherapy resistance, P-glycoprotein and multidrug resistance protein-1, were first identified using such chemotherapy-resistant cell lines. nih.gov While this is a generalized methodology, it is a standard and applicable approach for developing cell lines resistant to specific drugs like this compound to study its unique resistance profile.

Patient-Derived Xenograft (PDX) Models for Resistance Studies

Patient-derived xenograft (PDX) models offer a more clinically relevant platform for studying drug resistance. antineo.fr These models are created by implanting tumor tissue from a patient directly into an immunocompromised mouse. antineo.fr PDX models are known to retain the core characteristics of the original human tumor, including its genetic and phenotypic features, cellular architecture, and tumor heterogeneity. antineo.froaepublish.com This preservation of the patient's tumor characteristics makes PDX models highly valuable for predicting clinical responses and investigating resistance mechanisms. antineo.fr

In the context of this compound resistance, PDX models can be developed from tumors of patients who have relapsed or become refractory to treatment. These models can recapitulate the drug sensitivities and resistance observed in the clinic. frontiersin.org By treating these PDX models with this compound, researchers can study the emergence of resistance in a system that closely mimics the human disease, explore the role of the tumor microenvironment in this process, and test novel therapies designed to overcome it. oaepublish.comoatext.com For instance, PDX models have been instrumental in studying resistance to various therapies in acute leukemia and multiple myeloma, providing a robust framework for translational research. oaepublish.comfrontiersin.org

CRISPR-Based Gene Editing for Resistance Mechanism Elucidation

The advent of CRISPR-Cas9 genome editing has revolutionized the identification of genes that drive drug resistance. nih.govnih.gov Genome-wide CRISPR-Cas9 screens allow for the systematic knockout of tens of thousands of genes to pinpoint which specific genetic alterations confer resistance to a drug like this compound. nih.gov

In a typical positive selection screen for resistance, a population of cells is engineered so that each cell has a single gene knocked out. galaxyproject.org This pool of cells is then treated with a near-lethal dose of the drug. revvity.com Cells with knockouts of genes that are essential for the drug's efficacy will survive and proliferate, becoming enriched in the population. revvity.com Subsequent sequencing of the surviving cell population reveals which genes, when lost, lead to drug resistance. galaxyproject.org This powerful, unbiased approach can uncover novel resistance pathways and identify potential therapeutic targets to counteract them. nih.govembopress.org CRISPR screens are a feasible tool for any laboratory to identify genes driving various phenotypes, including drug resistance. galaxyproject.org

Reversal Strategies for this compound Resistance (Mechanistic Focus)

Overcoming resistance to this compound involves strategies aimed at disabling the specific mechanisms that cancer cells use to evade the drug's cytotoxic effects. Research is focused on co-therapies that can restore the efficacy of the anthracycline.

Co-administration with Efflux Pump Inhibitors

A primary mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These pumps, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively expel chemotherapeutic agents like anthracyclines from the cell, reducing their intracellular concentration and thus their effectiveness. nih.gov

The co-administration of efflux pump inhibitors (EPIs) is a promising strategy to reverse this form of resistance. nih.gov EPIs are small molecules designed to block the activity of these pumps. nih.gov By doing so, they can restore the intracellular accumulation of the chemotherapeutic agent and re-sensitize resistant cancer cells. nih.gov

| Efflux Pump Inhibitor | Target Pump(s) | Mechanism of Action / Notes |

| Phe-Arg-β-naphthylamide (PAβN) | RND pumps (e.g., AcrAB-TolC in bacteria) | A broad-spectrum dipeptide amide EPI. Its use in oncology is limited by toxicity. nih.govplos.org |

| D13-9001 | MexAB-OprM (in P. aeruginosa) | A pyridopyrimidine derivative shown to be a specific inhibitor, acting by binding to a specific site in the pump. nih.gov |

| Pyranopyridines | RND-type efflux pumps | A novel series of EPIs that bind to the "hydrophobic trap" of the pump, blocking the conformational changes required for drug extrusion. gardp.org |

This table provides examples of efflux pump inhibitors and their mechanisms, which represent strategies applicable to overcoming resistance in cancer therapy.

Targeting Adaptive Signaling Pathways (e.g., MAPK, PI3K/Akt)

Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of chemotherapy. The MAPK/ERK and PI3K/Akt pathways are two of the most critical cascades involved in this process. nih.govnih.gov

PI3K/Akt Pathway: Hyperactivation of the PI3K/Akt pathway is a frequent event in many cancers and is strongly associated with drug resistance. frontiersin.orgmdpi.com This pathway promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and can also increase the expression of drug efflux pumps. frontiersin.orgmdpi.com Therefore, combining this compound with inhibitors of PI3K or Akt is a rational strategy to block these survival signals and enhance cell death. nih.gov Studies have shown that inhibiting this pathway can attenuate chemoresistance. nih.govarchivesofmedicalscience.com

MAPK Pathway: The MAPK/ERK pathway communicates signals from cell surface receptors to the nucleus, regulating cell proliferation and survival. wikipedia.org Its constitutive activation, often through mutations in genes like RAS or BRAF, is a hallmark of many cancers and a key driver of resistance to therapy. nih.gov Reactivation of the MAPK pathway is a central mechanism of acquired resistance to targeted therapies. massgeneral.org Targeting components of this pathway, such as MEK or ERK, in combination with this compound could prevent the cancer cells from escaping the drug's cytotoxic impact. nih.gov Chemotherapy-induced cellular stress can activate the p38 MAPK pathway, leading to cellular repair mechanisms that promote tumor cell survival. researchgate.net

Aclarlubicin Hcl in Combination Therapies Mechanistic & Preclinical Synergy

Synergistic Interactions with Other Antineoplastic Agents (in vitro/animal models)

Preclinical investigations have demonstrated that Aclarlubicin HCl can produce synergistic cytotoxic effects when combined with several other antineoplastic drugs across different cancer types. In pancreatic ductal adenocarcinoma (PDAC) cell lines, the combination of aclarubicin (B47562) and gemcitabine (B846) showed a synergistic effect at dose ranges where either drug alone was ineffective. researchgate.netresearchgate.net This suggests a potential for combination regimens in solid tumors.

In the context of hematological malignancies, particularly acute myeloid leukemia (AML), combination strategies have been explored. The CAG regimen, which includes low-dose cytarabine (B982), aclarubicin, and granulocyte colony-stimulating factor (G-CSF), has been widely used and is recommended for relapsed/refractory AML. nih.govdovepress.commdpi.com Preclinical rationale supports this combination's efficacy. dovepress.com Furthermore, a synergistic effect has been observed when combining homoharringtonine (B1673347) with aclarubicin and cytarabine in t(8;21) leukemia cells. spandidos-publications.comsci-hub.se

Conversely, interactions are not universally synergistic. Preclinical data has repeatedly shown that aclarubicin antagonizes the action of topoisomerase II poisons like etoposide (B1684455). mdpi.comnih.gov This is because they have opposing effects on the topoisomerase II catalytic cycle. nih.gov In models of human non-small cell lung adenocarcinoma and hepatocellular carcinoma, subtoxic concentrations of aclarubicin were found to antagonize the cytotoxic effects of doxorubicin (B1662922). sci-hub.se

| Combination Agent | Cancer Model | Observed Effect | Source(s) |

|---|---|---|---|

| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Synergistic | researchgate.netresearchgate.net |

| Cytarabine (+ G-CSF) | Acute Myeloid Leukemia (AML) | Synergistic/Efficacious Combination | nih.govdovepress.comresearchgate.net |

| Homoharringtonine (+ Cytarabine) | t(8;21) Leukemia cells | Synergistic | spandidos-publications.comsci-hub.se |

| Imatinib | Chronic Myeloid Leukemia (K562 cells) | Synergistic (Sensitization) | nih.gov |

| Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) | Human acute lymphoblastic leukemia (Jurkat) and lung cancer (A549) cells | Synergistic | researchgate.net |

| Etoposide | Ehrlich ascites tumor (mice), various cell lines | Antagonistic | mdpi.comnih.gov |

| Doxorubicin | Human non-small cell lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells | Antagonistic | sci-hub.se |

Mechanistic Basis of Combination Efficacy

The effectiveness of this compound in combination therapies stems from its unique and multifaceted mechanisms of action, which differ significantly from other anthracyclines.

Aclarlubicin's primary mechanism is distinct from classical anthracyclines; it is characterized by the induction of chromatin damage via histone eviction rather than the generation of significant DNA double-strand breaks (DSBs). nih.govresearchgate.netbiorxiv.orgpnas.orgpnas.org Studies have shown that aclarubicin fails to induce significant genotoxic stress or DSBs, a key difference from doxorubicin and etoposide. biorxiv.orgpnas.orgpnas.org In fact, when combined with the topoisomerase II poison etoposide, aclarubicin has been shown to reduce the induction of DSBs, confirming an antagonistic effect at this level. mdpi.com

However, this does not preclude synergy through DNA damage pathways. Instead of enhancing damage induction, aclarubicin appears to synergize with certain agents by inhibiting the repair of DNA damage they cause. In preclinical models, combining aclarubicin with radiation produced an increase in cell killing, with the proposed mechanism being the inhibition of the repair of radiation-induced DNA damage. nih.gov This suggests that aclarubicin can make cancer cells more vulnerable to DNA-damaging agents not by adding to the damage, but by preventing the cells from recovering from it.

A significant advantage of aclarubicin in combination therapy is its ability to circumvent common drug resistance mechanisms. nih.gov A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes many chemotherapeutic agents from the cell. nih.govscirp.org Preclinical studies have demonstrated that aclarubicin is not a substrate for P-gp and therefore retains its cytotoxic activity in cancer cell lines that are rich in P-glycoprotein and resistant to other anthracyclines like doxorubicin and epirubicin (B1671505). nih.govppm.edu.pl

This property means there is a lack of cross-resistance between aclarubicin and other anthracyclines, making it a theoretically ideal choice for treating neoplasms that have become resistant to first-line anthracycline regimens. nih.govnih.gov Some research also suggests that aclarubicin may itself act as a modulator of multi-drug resistance, potentially inhibiting proteins involved in the resistance process. nih.govresearchgate.net

Preclinical evidence indicates that aclarubicin combinations can synergistically modulate key intracellular signaling pathways that govern cell survival and proliferation. In a study on AML cells, the combination of homoharringtonine and aclarubicin was found to synergistically inhibit both the PI3K/AKT and WNT/β-catenin signaling pathways. researchgate.net In another study, it was noted that aclarubicin-induced differentiation in K562 leukemia cells might occur via the mitogen-activated kinase (MAPK) pathway. researchgate.net

Further research into an etoposide-based regimen for AML with TP53 mutations found that these cells were sensitive to etoposide-induced apoptosis, while TP53 wild-type cells were relatively more sensitive to aclarubicin-induced apoptosis. ashpublications.org This finding suggests that the genetic background of the cancer cell, specifically its signaling and apoptosis pathways, can dictate the effectiveness of aclarubicin-based combinations.

Combination with Targeted Agents and Immunomodulators (Preclinical)

Research has extended into combining aclarubicin with newer classes of anticancer drugs, including targeted therapies and immunomodulators, with promising preclinical rationale.

In the realm of targeted therapy, preclinical research showed that a low concentration of aclarubicin could sensitize K562 chronic myelogenous leukemia cells to the specific Bcr-Abl tyrosine kinase inhibitor, imatinib. nih.gov There is also mention of aclarubicin being used in a combination regimen (CDCAG) that includes the histone deacetylase (HDAC) inhibitor, tucidinostat, for treating relapsed/refractory AML, indicating potential synergy with epigenetic modifiers. frontiersin.org

Regarding immunomodulators, while direct preclinical studies combining aclarubicin with agents like checkpoint inhibitors are not extensively documented, there is a strong mechanistic basis for such combinations. Aclarubicin is recognized as a potent inducer of immunogenic cell death (ICD). tandfonline.com ICD is a form of cancer cell death that stimulates an anti-tumor immune response. This property suggests that aclarubicin could convert an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immunotherapies like PD-1/PD-L1 inhibitors. tandfonline.com This potent ICD-stimulatory activity, combined with reduced toxicity compared to classical anthracyclines, has led to calls for clinical studies to explore combinations of aclarubicin-like compounds with immunotherapy in both hematological and solid cancers. tandfonline.com

Advanced Drug Delivery Systems for Aclarlubicin Hcl

Nanocarrier-Based Delivery Research

The development of nanocarrier-based systems for drug delivery has garnered significant attention in pharmaceutical research. nih.govnih.govmdpi.com These systems, which include liposomes, polymeric nanoparticles, micelles, and dendrimers, offer the potential to improve the therapeutic index of anticancer agents like Aclarlubicin HCl by altering their pharmacokinetic profiles, enhancing their solubility, and enabling targeted delivery. nih.govmdpi.comdovepress.com

Liposomal Formulations and Their Impact on Cellular Uptake

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and hydrophobic drugs. mdpi.com The composition of the lipid bilayer, including the type of phospholipids (B1166683) and the presence of components like cholesterol, influences the liposome's stability, charge, and permeability. mdpi.com The surface charge of liposomes is a critical factor in their interaction with cell membranes. mdpi.com Cationic (positively charged) liposomes, for instance, tend to interact more effectively with the negatively charged surfaces of cancer cells, which can lead to enhanced cellular uptake. mdpi.comdovepress.com

Studies on various liposomal formulations have demonstrated that modifications to their composition can significantly impact their uptake by cancer cells. For example, the inclusion of certain lipids can create pH-sensitive liposomes that are stable at physiological pH but become destabilized in the acidic environment of tumors, facilitating the release of the encapsulated drug. Research on glioblastoma cells showed that a novel cationic and pH-sensitive liposome (B1194612) formulation was efficiently internalized and released its contents within the cells. davidfortin.ca Confocal microscopy and flow cytometry are common techniques used to evaluate the cellular uptake and intracellular release kinetics of these formulations. davidfortin.ca The modification of liposomes with targeting ligands can further enhance their uptake by specific cancer cells. researchgate.net For example, folate-conjugated liposomes have shown dramatically increased cellular uptake in cancer cells that overexpress the folate receptor. researchgate.net

Interactive Table: Impact of Liposomal Formulation on Cellular Uptake

| Formulation Type | Key Feature | Impact on Cellular Uptake | Reference |

|---|---|---|---|

| Cationic Liposomes | Positive surface charge | Enhanced interaction with negatively charged cell membranes, leading to increased uptake. | mdpi.comdovepress.com |

| pH-Sensitive Liposomes | Destabilized in acidic environments | Promotes drug release within the tumor microenvironment and inside cancer cells. | davidfortin.ca |

| Ligand-Targeted Liposomes | Surface-conjugated with specific ligands (e.g., folate) | Increased uptake in cancer cells overexpressing the corresponding receptor. | researchgate.net |

Polymeric Nanoparticles (e.g., PLGA) for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) that is widely used in the development of controlled-release drug delivery systems. mdpi.com The degradation rate of PLGA can be tuned by altering the ratio of lactic acid to glycolic acid, its molecular weight, and its crystallinity, allowing for the design of nanoparticles with specific drug release profiles. mdpi.comnih.gov The release of a drug from PLGA nanoparticles is typically governed by a combination of diffusion of the drug through the polymer matrix and erosion of the polymer itself. mdpi.comnih.gov

Research has shown that encapsulating anticancer drugs like Aclacinomycin A (an anthracycline similar to Aclarlubicin) in PLGA microspheres can lead to a sustained release over an extended period. mdpi.com The incorporation of polyethylene (B3416737) glycol (PEG) into the PLGA matrix to form PLGA-PEG copolymers can increase the hydrophilicity of the nanoparticles, leading to faster water penetration and, consequently, a more rapid drug release. mdpi.commdpi.com For example, a study on PLGA-PEG microspheres encapsulating Aclacinomycin A demonstrated that increasing the PEG content resulted in higher release rates. mdpi.com These polymeric nanoparticles can be formulated using methods such as the oil-in-water solvent evaporation technique. mdpi.com

Interactive Table: Characteristics of Aclacinomycin A-loaded PLGA-PEG Microspheres

| PEG Content (%) | Particle Size (µm) | Encapsulation Efficiency (%) | Cumulative Release (at 70 days) | Reference |

|---|---|---|---|---|

| 0 | 45-70 | 48-70 | ~50% | mdpi.com |

| 5 | 45-70 | 48-70 | 95-100% | mdpi.com |

| 10 | 45-70 | 48-70 | 95-100% | mdpi.com |

| 15 | 45-70 | 48-70 | 95-100% | mdpi.com |

Micellar and Dendrimer-Based Systems

Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. dovepress.com This structure makes them ideal for encapsulating poorly water-soluble drugs like many chemotherapeutic agents, thereby increasing their solubility and stability in aqueous environments. dovepress.com Polymeric micelles, formed from amphiphilic block copolymers, have been extensively studied for drug delivery applications. dovepress.com

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. sigmaaldrich.cnmdpi.com Their unique structure, characterized by a central core, branching units, and a high density of surface functional groups, allows for the encapsulation of drug molecules within their interior voids or their conjugation to the surface. mdpi.comsigmaaldrich.cn Polyamidoamine (PAMAM) and polypropyleneimine (PPI) are common types of dendrimers investigated for drug delivery. nih.gov Dendrimer-based systems offer several advantages, including precise control over size and shape, and the ability to attach multiple drug molecules or targeting ligands to their surface. sigmaaldrich.cn Hybrid systems, such as micellar-dendrimer structures, have been developed to combine the advantages of both platforms, offering high drug loading capacity and the ability to carry other therapeutic agents like siRNA. mdpi.com

Inorganic Nanomaterial Platforms (e.g., Mesoporous Silica (B1680970), Metal Nanoparticles)

Inorganic nanomaterials, such as mesoporous silica nanoparticles (MSNs) and metal nanoparticles (e.g., gold nanoparticles), have emerged as promising platforms for drug delivery due to their unique properties. rsc.orgmdpi.com MSNs possess a high surface area and large pore volume, which allows for high drug loading capacities. dovepress.com Their pore size and surface chemistry can be readily modified to control the release of the encapsulated drug. dovepress.com For instance, the surface of MSNs can be functionalized with polymers or lipid bilayers to create "gatekeepers" that can be triggered to open and release the drug in response to specific stimuli, such as a change in pH. dovepress.com

Metal nanoparticles, particularly gold nanoparticles, have also been explored for drug delivery. mdpi.com Their surface can be easily functionalized with drugs, targeting ligands, and imaging agents, making them suitable for theranostic applications. The development of automated platforms for the synthesis of these inorganic nanomaterials is helping to accelerate research and ensure the production of nanoparticles with consistent properties. mdpi.com

Targeting Strategies for Enhanced Delivery

Targeting strategies aim to increase the accumulation of a drug at the desired site of action, such as a tumor, while minimizing its exposure to healthy tissues. nih.gov This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect, or active targeting, which involves the use of ligands that bind to specific receptors on cancer cells. dovepress.com

Ligand-Mediated Active Targeting (e.g., Antibody, Peptide Conjugation)

Ligand-mediated active targeting involves decorating the surface of nanocarriers with molecules (ligands) that have a high affinity for receptors that are overexpressed on the surface of cancer cells. nih.govnih.govnjit.edu This specific interaction enhances the cellular uptake of the nanocarrier through a process called receptor-mediated endocytosis. dovepress.com

A variety of ligands have been investigated for active targeting, including antibodies, antibody fragments, peptides, and small molecules like folic acid. mdpi.com For example, the transferrin receptor is often upregulated in cancer cells, and transferrin-conjugated nanoparticles have been shown to improve the cellular uptake and cytotoxicity of chemotherapeutic drugs. dovepress.com Similarly, hyaluronic acid (HA) can be used as a targeting ligand for cancers that overexpress the CD44 receptor. dovepress.comnih.gov The choice of ligand and the way it is conjugated to the nanocarrier are critical factors that can influence the targeting efficiency. mdpi.com Research has shown that active targeting can lead to a significant increase in the concentration of the drug within the tumor, thereby enhancing its therapeutic efficacy. nih.gov

Stimuli-Responsive Release Systems (e.g., pH, Temperature, Enzyme-Sensitive)

Stimuli-responsive delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment, such as lower pH, elevated temperature, or the presence of certain enzymes. researchgate.netnih.govfrontiersin.org These "smart" systems, often based on materials like hydrogels or nanoparticles, aim to concentrate a drug's therapeutic action at the disease site. nih.govfrontiersin.org

pH-Responsive Systems: The acidic environment of tumors is a common trigger for drug release. mdpi.combsmiab.org Systems using pH-sensitive polymers are engineered to remain stable at physiological pH (around 7.4) and release their drug cargo in the more acidic tumor milieu. nih.govbsmiab.orgresearchgate.net

Temperature-Responsive Systems: Some delivery systems utilize temperature-sensitive polymers that release drugs in response to the slightly higher temperatures found in tumor tissues or through externally applied heat (hyperthermia). mdpi.comalcaidc.comunisco.com